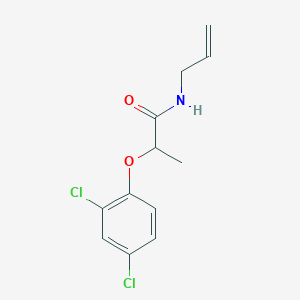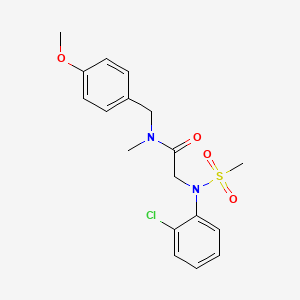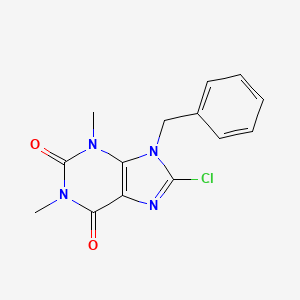
2-(2,4-dichlorophenoxy)-N-(prop-2-en-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(prop-2-en-1-yl)propanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a propanamide group, which contribute to its herbicidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(prop-2-en-1-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with an appropriate amide precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by the addition of the amide precursor under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is purified using techniques such as crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(prop-2-en-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: Researchers study its effects on plant physiology and its mechanism of action as a herbicide.
Medicine: Although primarily used in agriculture, its structural analogs are investigated for potential therapeutic applications.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(prop-2-en-1-yl)propanamide involves the disruption of plant growth by mimicking natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, making it effective against broadleaf weeds.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative used as a herbicide.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(prop-2-en-1-yl)propanamide is unique due to its specific amide linkage, which can influence its reactivity and environmental persistence compared to other phenoxy herbicides. This structural difference can also affect its selectivity and efficacy as a herbicide.
Propiedades
Fórmula molecular |
C12H13Cl2NO2 |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H13Cl2NO2/c1-3-6-15-12(16)8(2)17-11-5-4-9(13)7-10(11)14/h3-5,7-8H,1,6H2,2H3,(H,15,16) |
Clave InChI |
KDMSPACLTALJEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC=C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-2-methoxyethanamine](/img/structure/B12484681.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine](/img/structure/B12484686.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl hexanoate (non-preferred name)](/img/structure/B12484689.png)
![3-hydroxy-7,7-dimethyl-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484695.png)

![Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12484704.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12484709.png)
![1-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484727.png)
![N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12484728.png)
![[5-(2-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B12484739.png)
![N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12484743.png)
![Methyl 5-{[(4-tert-butylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484745.png)
![Methyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484751.png)

